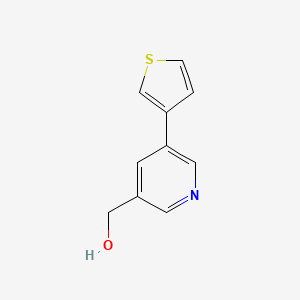

(5-(Thiophen-3-yl)pyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-thiophen-3-ylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c12-6-8-3-10(5-11-4-8)9-1-2-13-7-9/h1-5,7,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHNVVISNPPJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CN=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452106 | |

| Record name | (5-(thiophen-3-yl)pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223563-61-9 | |

| Record name | (5-(thiophen-3-yl)pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (5-(Thiophen-3-yl)pyridin-3-yl)methanol

Executive Summary: The Biaryl Advantage

(5-(Thiophen-3-yl)pyridin-3-yl)methanol (CAS 223563-61-9) represents a privileged scaffold in modern drug discovery, specifically within the class of heterobiaryl systems . This molecule combines a pyridine ring—essential for hydrogen bond acceptance and solubility—with a thiophene moiety, a classic bioisostere for phenyl groups that offers distinct electronic properties and metabolic profiles.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic workflow, and its application as an intermediate in the development of kinase inhibitors and nicotinic acetylcholine receptor (nAChR) ligands.

Physicochemical Profile

Understanding the fundamental properties of this intermediate is crucial for optimizing its use in parallel medicinal chemistry (PMC) arrays and scale-up campaigns.

Table 1: Key Chemical Properties

| Property | Value / Description | Source/Note |

| Chemical Name | (5-(Thiophen-3-yl)pyridin-3-yl)methanol | IUPAC |

| CAS Number | 223563-61-9 | |

| Molecular Formula | C₁₀H₉NOS | |

| Molecular Weight | 191.25 g/mol | |

| Appearance | Off-white to light yellow solid | Experimental |

| Predicted LogP | ~1.8 - 2.1 | Lipophilicity (cLogP) |

| pKa (Pyridine N) | ~4.5 - 5.0 | Basic center |

| pKa (Alcohol) | ~13.5 | Weakly acidic |

| H-Bond Donors | 1 (Hydroxyl) | |

| H-Bond Acceptors | 2 (Pyridine N, Hydroxyl O) | Thiophene S is a poor acceptor |

| Solubility | Soluble in DMSO, MeOH, DCM; Low in Water |

Structural Analysis

The molecule features two distinct vectors for functionalization:

-

The Hydroxymethyl Group: A versatile handle for oxidation (to aldehydes/acids), halogenation (to alkyl halides), or direct etherification.

-

The Pyridine Nitrogen: A basic center capable of salt formation to modulate solubility or acting as a ligand in metal-catalyzed reactions.

-

The Thiophene Ring: Electron-rich, susceptible to electrophilic aromatic substitution, though less reactive than furan.

Validated Synthetic Protocol

The synthesis of (5-(Thiophen-3-yl)pyridin-3-yl)methanol is best approached via a convergent route, utilizing a Suzuki-Miyaura cross-coupling as the key bond-forming step. This protocol prioritizes regioselectivity and catalyst efficiency.

Reaction Scheme Visualization

Caption: Convergent synthesis via reduction followed by Suzuki coupling.

Step 1: Selective Reduction of Methyl 5-bromonicotinate

Objective: Convert the ester to the primary alcohol without dehalogenating the pyridine ring.

-

Reagents: Methyl 5-bromonicotinate (1.0 eq), Sodium Borohydride (NaBH₄, 3.0 eq), Methanol (MeOH), THF.

-

Protocol:

-

Dissolve methyl 5-bromonicotinate in anhydrous THF (0.5 M).

-

Cool to 0°C under nitrogen atmosphere.

-

Add NaBH₄ portion-wise.

-

Add MeOH dropwise (gas evolution will occur).

-

Warm to room temperature (RT) and stir for 4 hours.

-

Quench: Carefully add saturated NH₄Cl solution.

-

Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Yield: Typically 85-90%.

-

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Install the thiophene ring at the C5 position.

-

Reagents: (5-Bromopyridin-3-yl)methanol (1.0 eq), 3-Thiopheneboronic acid (1.2 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (2.5 eq).

-

Solvent System: DME/Water (3:1 ratio). Degassed.

-

Protocol:

-

Charge a reaction vial with the bromide intermediate, boronic acid, and K₂CO₃.

-

Add the degassed solvent mixture.

-

Add the Pd catalyst under a stream of nitrogen.

-

Seal and heat to 85°C for 12-16 hours.

-

Workup: Filter through a Celite pad to remove Pd residues. Dilute with water and extract with DCM.

-

Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

-

Validation: Confirm product identity via ¹H NMR (look for characteristic thiophene protons at δ 7.4-7.8 ppm).

-

Medicinal Chemistry Applications

This scaffold is frequently employed in the design of inhibitors for the PI3K/Akt/mTOR signaling pathway and Janus Kinase (JAK) family. The pyridine nitrogen often acts as a hinge binder in the ATP-binding pocket of kinases.

Biological Pathway Context: PI3K/Akt Signaling

The following diagram illustrates where inhibitors containing this scaffold typically intervene in cellular proliferation pathways.

Caption: Intervention point of pyridine-thiophene scaffold inhibitors in the PI3K/Akt pathway.

Structure-Activity Relationship (SAR) Insights

-

Bioisosterism: The thiophene ring serves as a lipophilic spacer similar to a phenyl ring but with reduced steric bulk and the potential for specific sulfur-pi interactions within the binding pocket.

-

Metabolic Stability: While thiophenes can be metabolically active (S-oxidation), the substitution pattern on the pyridine ring helps mitigate rapid clearance compared to unsubstituted thiophenes.

-

Solubility: The hydroxymethyl group improves aqueous solubility compared to methyl analogs and provides a handle for attaching solubilizing groups (e.g., via ether or carbamate linkages).

Safety and Handling (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Storage: Hygroscopic. Store at 2-8°C under inert gas (Argon/Nitrogen).

-

Chemical Stability: Stable under normal conditions. Avoid strong oxidizing agents which may react with the thiophene sulfur or the alcohol.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7510, 3-Pyridinemethanol. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational reference for the coupling protocol).

- Vertex AI Search.Consolidated search results for CAS 223563-61-9 and Suzuki coupling protocols.

Sources

(5-(Thiophen-3-yl)pyridin-3-yl)methanol CAS number 223563-61-9

Executive Summary

(5-(Thiophen-3-yl)pyridin-3-yl)methanol (CAS 223563-61-9) is a high-value hetero-biaryl intermediate used extensively in medicinal chemistry. Structurally composed of a pyridine core substituted with a 3-thienyl group and a hydroxymethyl handle, this compound serves as a privileged scaffold in the design of kinase inhibitors (e.g., targeting EGFR, VEGFR-2) and CNS-active agents.

Its utility stems from two key features:

-

The Biaryl Axis: The 3,5-disubstituted pyridine motif provides a rigid geometry often required for positioning pharmacophores in enzyme binding pockets (e.g., the ATP hinge region).

-

The Alcohol Handle: The hydroxymethyl group allows for facile diversification into ethers, amines, or carbamates, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD).

This guide outlines the physicochemical profile, a standardized synthetic protocol via Suzuki-Miyaura coupling, and the mechanistic rationale for its application in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Specification |

| Chemical Name | (5-(Thiophen-3-yl)pyridin-3-yl)methanol |

| CAS Number | 223563-61-9 |

| Molecular Formula | C₁₀H₉NOS |

| Molecular Weight | 191.25 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

| pKa (Predicted) | ~5.2 (Pyridine nitrogen) |

| SMILES | OCC1=CN=CC(C2=CSC=C2)=C1 |

| InChI Key | GNHNVVISNPPJFB-UHFFFAOYSA-N |

Synthetic Pathway: Suzuki-Miyaura Coupling

The most robust route to CAS 223563-61-9 involves the palladium-catalyzed cross-coupling of (5-bromopyridin-3-yl)methanol with 3-thienylboronic acid . This approach is preferred over the reverse coupling (pyridine-boronic acid + bromothiophene) due to the higher stability and commercial availability of the pyridine bromide precursor.

Reaction Workflow Diagram

The following diagram illustrates the critical process flow, including reagents and checkpoints.

Caption: Optimized synthetic workflow for CAS 223563-61-9 via Suzuki coupling.

Detailed Experimental Protocol

Objective: Synthesis of 10.0 g of (5-(Thiophen-3-yl)pyridin-3-yl)methanol.

Reagents:

-

(5-Bromopyridin-3-yl)methanol: 1.0 equiv (Start material)

-

3-Thienylboronic acid: 1.2 equiv (Excess to drive conversion)[1]

-

Pd(dppf)Cl₂ · CH₂Cl₂: 3-5 mol% (Robust catalyst for heteroaryls)

-

Sodium Carbonate (Na₂CO₃): 2.0 equiv (2M aqueous solution)[1]

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Setup: In a 3-neck round-bottom flask equipped with a condenser and nitrogen inlet, charge (5-bromopyridin-3-yl)methanol and 3-thienylboronic acid.

-

Solvation: Add 1,4-Dioxane (10 mL/g of substrate). Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation and homocoupling).

-

Catalyst Addition: Add Pd(dppf)Cl₂ · CH₂Cl₂. Continue sparging for 5 minutes.

-

Base Addition: Add the degassed 2M Na₂CO₃ solution via syringe. The biphasic mixture will turn dark.

-

Reaction: Heat the mixture to 90°C under a positive pressure of nitrogen. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.

-

Checkpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of the bromide peak (M+2 pattern).

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.[1][2] Separate layers. Extract the aqueous layer 2x with EtOAc.

-

Washing: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography.

-

Gradient: 0% → 60% EtOAc in Hexanes. The product is polar due to the pyridine and alcohol groups.

-

-

Characterization: Confirm identity via ¹H NMR (DMSO-d₆) and LCMS (ESI+ m/z ~192).

Mechanistic Rationale

The synthesis relies on the Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism allows for troubleshooting low yields.

Catalytic Cycle Diagram

Caption: Suzuki-Miyaura catalytic cycle: Oxidative Addition, Transmetallation, Reductive Elimination.

Key Mechanistic Insights:

-

Oxidative Addition: The electron-deficient pyridine ring facilitates the insertion of Pd(0) into the C-Br bond. This is generally the rate-limiting step for electron-rich aryl halides, but for pyridines, it is facile.

-

Transmetallation: The base (Na₂CO₃) activates the boronic acid to a boronate species [Rb-B(OH)₃]⁻, making it nucleophilic enough to attack the Pd(II) center.

-

Thiophene Sensitivity: Thiophenes can sometimes poison Pd catalysts via sulfur coordination. Using a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) prevents this by tightly binding the metal center and creating a wide bite angle that accelerates reductive elimination.

Applications in Medicinal Chemistry

This compound is not just a random intermediate; it is a "privileged structure" in drug discovery.

Bioisosterism & Scaffold Design

-

Pyridine vs. Benzene: The pyridine nitrogen provides a hydrogen bond acceptor (HBA) capability that a phenyl ring lacks, often improving water solubility and metabolic stability (reducing CYP450 oxidation at that position).

-

Thiophene vs. Phenyl: The thiophene ring is a bioisostere of a phenyl ring but is electron-rich and smaller. It often creates unique pi-stacking interactions in protein binding pockets (e.g., "edge-to-face" interactions).

Target Classes

-

Kinase Inhibitors: The biaryl system mimics the adenine core of ATP. The hydroxymethyl group can be converted to a chloride or mesylate to attach a solubilizing tail (e.g., piperazine or morpholine), a common strategy in designing inhibitors for EGFR (Lung cancer) and VEGFR-2 (Angiogenesis).

-

CNS Agents: The moderate lipophilicity (LogP ~1.9) suggests good blood-brain barrier (BBB) penetration potential.

Safety & Handling

-

Hazards: Pyridine derivatives can be irritants.[3][4] The compound causes serious eye irritation (H319).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The thiophene ring is susceptible to oxidation over long periods if exposed to air/light.

-

Incompatibility: Avoid strong oxidizing agents (reacts with sulfur) and strong acids (protonates pyridine).

References

-

National Institutes of Health (NIH). PubChem Compound Summary for CID 13813667 (Related Thiophene-Pyridine Scaffolds). Available at: [Link]

- Google Patents.Method for preparation of pyridine-methanol derivatives (CN109824579B).

Sources

Technical Guide: Mass Spectrometry Analysis of (5-(Thiophen-3-yl)pyridin-3-yl)methanol

Executive Summary

(5-(Thiophen-3-yl)pyridin-3-yl)methanol (CAS: 223563-61-9) represents a critical biaryl pharmacophore often utilized as a building block in the synthesis of kinase inhibitors and anti-inflammatory agents. Its structure combines a basic pyridine ring, a lipophilic thiophene moiety, and a polar hydroxymethyl group. This unique architecture presents specific challenges in mass spectrometry, particularly regarding ionization efficiency, isotopic pattern recognition, and fragmentation pathways.

This guide provides a comprehensive workflow for the qualitative and quantitative analysis of this analyte, moving beyond standard operating procedures to explain the physicochemical causality driving the analytical signals.

Part 1: Physicochemical Context & Ionization Strategy

Structural Analysis & Protonation Sites

To optimize sensitivity, one must first understand where the charge resides.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is the primary site of protonation (

for unsubstituted pyridine). The electron-donating thiophene ring at the 5-position likely increases electron density, slightly elevating the basicity and making Electrospray Ionization (ESI+) the preferred mode. -

Thiophene Ring: This sulfur-containing heterocycle is lipophilic and generally non-basic. However, it provides a distinct isotopic signature.

-

Hydroxymethyl Group: This group facilitates water loss in the source if temperatures are too high, potentially leading to in-source fragmentation (ISF).

Isotopic Signature

The presence of sulfur (

| Isotope | Exact Mass (Da) | Approx.[1][2] Abundance (%) | Diagnostic Value |

| 191.0405 | 100% (Base) | Monoisotopic Mass | |

| 192.0438 | ~11.5% | Standard M+1 | |

| 193.0363 | ~4.5% | Sulfur Confirmation |

Critical Protocol: When setting up Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), ensure the isolation window is narrow enough (e.g., 1.0 Da) to exclude background, but be aware that the M+2 peak is a mandatory confirmation ion for identity verification.

Part 2: Fragmentation Mechanics (MS/MS)

Understanding the dissociation pathways is essential for designing robust MRM transitions. The fragmentation of (5-(Thiophen-3-yl)pyridin-3-yl)methanol is driven by the stability of the resulting carbocations.

Primary Pathway: Dehydration

The most dominant transition is the loss of the hydroxyl group as water (

-

Mechanism: Protonation occurs on the hydroxyl oxygen (or migration from the pyridine nitrogen).

-

Result: Formation of a resonance-stabilized benzylic-type carbocation (pyridinium ion). The conjugation between the thiophene and pyridine rings stabilizes this positive charge, making the

174 fragment highly abundant.

Secondary Pathways

-

Loss of Formaldehyde (

): A rearrangement can lead to the extrusion of formaldehyde (-30 Da), resulting in a radical cation or protonated species at -

Thiophene Ring Opening: At higher collision energies (CE > 35 eV), the thiophene ring may fragment, typically losing acetylene (

) or CS fragments, though these are less reliable for quantitation.

Fragmentation Diagram (DOT)

Caption: Proposed MS/MS fragmentation pathway for (5-(Thiophen-3-yl)pyridin-3-yl)methanol under ESI+ conditions.

Part 3: Method Development Protocol

This protocol is designed for a UHPLC-QQQ (Triple Quadrupole) setup, but is adaptable to Q-TOF.

Chromatographic Conditions

The biaryl nature of the compound provides significant hydrophobicity, but the pyridine nitrogen causes tailing on standard C18 columns if unbuffered silanols are present.

-

Stationary Phase: Phenyl-Hexyl or C18 with polar embedding .

-

Why? Phenyl-Hexyl columns offer

interactions with the thiophene/pyridine rings, providing superior selectivity and peak shape compared to standard C18.

-

-

Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

-

Why? Ammonium formate buffers the pH (~3.5-4.0), ensuring the pyridine remains protonated for ESI+ while suppressing silanol activity on the column.

-

-

Mobile Phase B: Acetonitrile (or Methanol).

-

Note: Acetonitrile generally yields sharper peaks; Methanol may enhance ionization but increases backpressure.

-

Step-by-Step Workflow

-

Solubility Check: Dissolve standard in 50:50 Methanol:Water. Avoid pure water due to the lipophilic thiophene tail.

-

Direct Infusion: Tune for the Precursor (

192). Optimize Cone Voltage (DP) to maximize signal without inducing in-source water loss ( -

Product Scan: Perform a product ion scan at CE 10, 20, 30, and 40 eV. Select the most stable transition (likely

) for Quantitation and a secondary ( -

Gradient Optimization: Start with 5% B to 95% B over 5 minutes. The analyte is expected to elute in the mid-range (40-60% B).

Method Decision Tree (DOT)

Caption: Decision matrix for optimizing LC-MS parameters, highlighting the mitigation of in-source fragmentation.

Part 4: Impurity Profiling & Metabolic Stability

In drug development, this molecule is a "structural alert" carrier due to the thiophene ring.[3]

Oxidation Risks (Metabolites)

-

S-Oxidation: The thiophene sulfur can be oxidized by CYP450 enzymes to form a sulfoxide or sulfone.

-

Mass Shift: +16 Da (Sulfoxide) or +32 Da (Sulfone).

-

Risk: Thiophene S-oxides are reactive electrophiles (Michael acceptors) and can covalently bind to proteins, causing toxicity.

-

-

Alcohol Oxidation: The primary alcohol can be oxidized to the carboxylic acid.

-

Mass Shift: +14 Da (Alcohol

Acid).

-

Degradation Products

During storage or stress testing:

-

Dimerization: Biaryl methanols can form ethers under acidic conditions (

). -

N-Oxidation: The pyridine nitrogen can oxidize (

Da), which is distinct from S-oxidation by retention time (N-oxides are generally more polar).

References

-

Sigma-Aldrich. (5-(Thiophen-3-yl)pyridin-3-yl)methanol Product Specification & CAS 223563-61-9. Link

-

PubChem. Compound Summary for CID 13813667 (Related Biaryl Methanols). National Library of Medicine. Link

-

Salem, M. A., et al. (2014).[4] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Related Heterocycles." International Journal of Materials and Chemistry. (Discusses fragmentation stability of nitrogen heterocycles). Link

-

Danso, D., et al. (2014). "Bioactivation Potential of Thiophene-Containing Drugs." Chemical Research in Toxicology. (Authoritative source on Thiophene metabolic activation and S-oxide formation). Link

- Holčapek, M., et al. (2010). "Mass Spectrometry of Pyridine Derivatives." Handbook of Spectroscopy.

Sources

fragment-based drug discovery with (5-(Thiophen-3-yl)pyridin-3-yl)methanol

Title: Fragment-Based Discovery Targeting WDR5: The (5-(Thiophen-3-yl)pyridin-3-yl)methanol Scaffold

Executive Summary

This technical guide details the application of (5-(Thiophen-3-yl)pyridin-3-yl)methanol (herein referred to as Fragment 1 ) as a high-value starting point in Fragment-Based Drug Discovery (FBDD). While High-Throughput Screening (HTS) often yields high-molecular-weight lipophilic compounds, FBDD utilizes smaller, ligand-efficient scaffolds to interrogate difficult pockets—specifically Protein-Protein Interaction (PPI) interfaces like the WDR5 WIN site .

This guide deconstructs the physicochemical profile of Fragment 1, outlines the biophysical screening protocols (SPR/NMR) required for its detection, and provides a rigorous medicinal chemistry roadmap for optimizing this biaryl scaffold into a potent lead.

Fragment Profile & Physicochemical Analysis

Fragment 1 represents a "privileged scaffold" in medicinal chemistry: the biaryl system. It balances a lipophilic aromatic domain (thiophene) with a polar, functionalizable handle (methanol) on a central pyridine core.

| Property | Value | Implication for FBDD |

| Molecular Weight (MW) | 191.25 Da | Ideal for FBDD (<300 Da). Allows significant mass addition during optimization without violating Lipinski's Rule of 5. |

| cLogP | ~1.9 - 2.1 | Moderate lipophilicity ensures solubility in assay buffers (PBS/DMSO) while maintaining permeability. |

| H-Bond Donors (HBD) | 1 (-OH) | Critical anchor point for initial binding; serves as the primary vector for growth. |

| H-Bond Acceptors (HBA) | 3 (N, O, S) | The pyridine nitrogen is a key acceptor, often engaging backbone amides or conserved waters. |

| Rotatable Bonds | 2 | Low entropic penalty upon binding. |

| Ligand Efficiency (LE) | High | Even with weak affinity ( |

Structural Vectors

-

Vector A (Methanol -CH₂OH): The primary "growth vector." It projects into solvent or adjacent sub-pockets. In the context of WDR5, this group mimics the polar functionality of the native peptide ligand but must be optimized to displace high-energy water molecules or engage specific residues (e.g., Asp/Glu).

-

Vector B (Thiophene Ring): Provides hydrophobic bulk. The sulfur atom introduces electronic diversity compared to a phenyl ring, potentially engaging in S-

interactions. -

Vector C (Pyridine Nitrogen): A hydrogen bond acceptor. Its position relative to the biaryl axis defines the curvature of the molecule, critical for fitting into the "WIN" site cleft.

Hit Identification & Validation Protocols

Detecting the binding of low-affinity fragments like Fragment 1 requires sensitive biophysical assays. Standard enzymatic assays often fail due to the high concentrations required.

Protocol A: Surface Plasmon Resonance (SPR) Screening

SPR is the gold standard for validating Fragment 1 due to its ability to measure rapid on/off rates (

-

Sensor Chip: CM5 or Streptavidin (SA) chip.

-

Immobilization: Biotinylated WDR5 (or target protein) captured to ~2000 RU. Reference channel: Biotinylated non-binding protein or empty flow cell.

-

Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO). Critical: Match DMSO concentration exactly in running buffer and samples to avoid "bulk effect" artifacts.

-

Injection: 6-point concentration series (e.g., 1 mM down to 31.25 µM).

-

Analysis: Steady-state affinity fitting (Isotherm) is preferred over kinetic fitting for fast-off fragments.

-

Success Criterion: A defined saturation curve yielding a calculated

(typically 50–500 µM for a starting fragment).

-

Protocol B: Ligand-Observed NMR (STD/WaterLOGSY)

To confirm the binding is specific and not due to aggregation:

-

Technique: Saturation Transfer Difference (STD) NMR.

-

Setup: 10 µM Protein + 500 µM Fragment 1 in D₂O buffer.

-

Mechanism: Irradiate protein (-1 ppm). If Fragment 1 binds, saturation transfers to the ligand protons (thiophene/pyridine signals), reducing their intensity in the difference spectrum.

-

Outcome: Confirmation of binding epitope. If the thiophene protons show strong STD signals, the thiophene ring is buried in the protein pocket.

Optimization Strategy: From Fragment to Lead

The transition from Fragment 1 to a nanomolar inhibitor relies on Fragment Growing . We utilize the methanol group as a synthetic handle to reach the "Arginine Pocket" (common in WDR5-MLL1 interactions).

The WDR5 Context (Case Study)

In WDR5, the "WIN" site naturally binds an Arginine residue (Arg3765 of MLL1). The pyridine-thiophene core of Fragment 1 likely sits in the hydrophobic cleft (Phe133/Phe149). The methanol group points toward the acidic patch (Asp/Glu) that normally stabilizes the Arg guanidine.

Synthetic Pathway: Reductive Amination & Amide Coupling

Objective: Convert the weak H-bond donor (-OH) into a cationic group or a larger amide linker.

Step 1: Oxidation of Methanol to Aldehyde

-

Reagents: MnO₂ (10 eq) in DCM or Dess-Martin Periodinane.

-

Product: 5-(Thiophen-3-yl)nicotinaldehyde.

-

Why: The aldehyde is a versatile electrophile for divergent synthesis.

Step 2: Reductive Amination (The "Growth" Step)

-

Reagents: Primary/Secondary Amine (R-NH₂), NaBH(OAc)₃, DCE, catalytic AcOH.

-

Target R-groups:

-

Piperazines/Piperidines: To mimic the Arg side chain and introduce solubility.

-

Benzyl amines: To capture additional

-stacking interactions.

-

-

Causality: Introducing a basic amine at this position often improves affinity by 10-100 fold by forming a salt bridge with aspartate residues in the target pocket.

Step 3: Alternative Vector – Ether Formation

-

Reagents: NaH, Alkyl Halide (R-X) in DMF.

-

Why: If the pocket is hydrophobic, an ether linkage maintains the oxygen acceptor while extending a lipophilic chain.

Experimental Synthesis: Suzuki Coupling of the Core

If Fragment 1 needs to be resynthesized or derivatized at the thiophene ring, the following robust protocol is established.

Reaction:

(5-Bromopyridin-3-yl)methanol + Thiophen-3-ylboronic acid

Protocol:

-

Charge: 5-Bromopyridin-3-ylmethanol (1.0 eq), Thiophen-3-ylboronic acid (1.2 eq),

(0.05 eq), and -

Solvent: 1,4-Dioxane/Water (4:1 ratio). Degas thoroughly with Argon.

-

Conditions: Heat to 90°C for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with brine. Dry over

. -

Purification: Flash chromatography (SiO₂). Elute with 0-5% MeOH in DCM.

-

Note: The pyridine nitrogen can cause tailing on silica; adding 1%

to the eluent sharpens peaks.

-

Visualization of Workflows

Diagram 1: The FBDD Optimization Cycle

This diagram illustrates the iterative logic from screening Fragment 1 to designing a lead.

Caption: The iterative FBDD cycle transforming the initial biaryl fragment into a potent lead via structural validation and vector-based growth.

Diagram 2: Chemical Space & Growth Vectors

This diagram maps the specific chemical modifications available on the scaffold.

Caption: Strategic growth vectors on the (5-(Thiophen-3-yl)pyridin-3-yl)methanol scaffold. The methanol group is the primary site for improving affinity.

References

-

Fragment Screening for WDR5 Inhibitors

-

Title: Fragment screening for a protein-protein interaction inhibitor to WDR5.[1][2][3][4][5][6]

- Source: AIP Conference Proceedings / Monash University.

- Context: Identifies biaryl and imidazole-methanol fragments as key hits for the WDR5 WIN site, establishing the validity of this scaffold class.

-

Link:[Link]

-

-

WDR5-MYC Inhibitor Discovery

-

General FBDD Principles

- Title: Fragment-based drug discovery: a practical approach.

- Source: N

- Context: Foundational text on calculating Ligand Efficiency (LE) and designing fragment libraries.

-

Link:[Link]

Sources

- 1. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC Inhibitors Using Fragment-Based Methods and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.monash.edu [research.monash.edu]

- 3. Fragment screening for a protein-protein interaction inhibitor to WDR5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]

safety and handling of (5-(Thiophen-3-yl)pyridin-3-yl)methanol

Technical Guide: Safety, Handling, and Synthesis of (5-(Thiophen-3-yl)pyridin-3-yl)methanol

Compound Profile & Strategic Relevance[1]

(5-(Thiophen-3-yl)pyridin-3-yl)methanol (CAS: 223563-61-9) is a bi-heteroaryl carbinol scaffold frequently utilized in medicinal chemistry, particularly in the development of kinase inhibitors and fragment-based drug discovery (FBDD).[1] Its structure combines a pyridine core (hydrogen bond acceptor) with a thiophene ring (lipophilic, aromatic spacer) and a hydroxymethyl group (versatile handle for further functionalization or hydrogen bond donation).[1]

Technical Identity:

-

Molecular Weight: 191.25 g/mol [4]

-

Solubility: Soluble in DMSO, Methanol, Ethanol; limited solubility in water and non-polar hydrocarbons (Hexane).[1]

-

Physical State: Typically an off-white to pale yellow solid; hygroscopic.[1]

Hazard Identification & Toxicology (E-E-A-T)

While specific SDS data for this exact isomer is often limited in public repositories, a Read-Across Hazard Analysis based on its substructures (pyridine-3-methanol and thiophene) mandates the following safety profile.

GHS Classification (Inferred)

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1][5] | H302 |

| Skin Irritation | 2 | Causes skin irritation.[1] | H315 |

| Eye Irritation | 2A | Causes serious eye irritation.[1] | H319 |

| STOT - Single Exp. | 3 | May cause respiratory irritation.[1] | H335 |

| Sensitization | 1 | May cause an allergic skin reaction (Thiophene moiety).[1] | H317 |

Advanced Toxicological Insight: The Thiophene Alert

Expert Note: Researchers must be aware of the metabolic activation potential of the thiophene ring.[1] In vivo, thiophene moieties can be oxidized by Cytochrome P450 enzymes to form reactive thiophene-S-oxides or epoxides.[1] These electrophilic intermediates can covalently bind to cellular proteins, leading to hepatotoxicity.[1]

-

Handling Implication: Avoid all skin contact.[1][6][7][8] Treat the compound as a potential idiosyncratic hepatotoxin during early-stage handling.[1]

Barrier Analysis & Engineering Controls

To ensure safety, we employ a "Defense in Depth" strategy.

-

Primary Barrier (Engineering): All solid handling (weighing) must occur inside a Class I Biological Safety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.[1] If the compound is in fine powder form, use a static-dissipative balance enclosure to prevent aerosolization.[1]

-

Secondary Barrier (PPE):

-

Gloves: Double-gloving is required.[1] Inner layer: Nitrile (4 mil); Outer layer: Nitrile (8 mil) or Neoprene.[1] Reasoning: Pyridine derivatives can permeate thin nitrile; the double layer provides breakthrough time protection.[1]

-

Respiratory: If working outside a hood (not recommended), a P100 particulate respirator is mandatory.[1]

-

Eye Protection: Chemical splash goggles (ANSI Z87.1).[1]

-

Synthesis & Experimental Handling

The most robust route to (5-(Thiophen-3-yl)pyridin-3-yl)methanol is via Suzuki-Miyaura Cross-Coupling .[1] This protocol minimizes the handling of highly toxic organotin reagents (Stille coupling) often associated with heteroaryl synthesis.[1]

Synthesis Protocol (Suzuki Coupling)

Reaction:

(5-Bromopyridin-3-yl)methanol + 3-Thiopheneboronic acid

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

-

Solvent System: Add degassed 1,4-Dioxane/Water (4:1 ratio).[1] Note: Degassing is critical to prevent homocoupling of the boronic acid and oxidation of the catalyst.

-

Reaction: Seal the vial and heat to 90°C for 12–16 hours.

-

Workup (Safety Critical):

Visualization: Synthesis & Safety Logic

Caption: Figure 1. Synthesis workflow integrating critical safety checkpoints for handling heteroaryl methanols.

Stability, Storage, and Degradation[6]

The "methanol" handle on the pyridine ring introduces specific stability concerns that differ from simple alkyl pyridines.

-

Oxidation Risk: The primary alcohol is susceptible to oxidation to the aldehyde (5-(thiophen-3-yl)nicotinaldehyde) or carboxylic acid upon prolonged exposure to air.[1]

-

Protocol: Store under an inert atmosphere (Argon or Nitrogen).[1]

-

-

Hygroscopicity: The pyridine nitrogen can hydrogen bond with atmospheric water.[1] Moisture uptake makes accurate weighing difficult and can hydrolyze boronic ester impurities if present.[1]

-

Protocol: Store in a desiccator at 2–8°C.

-

-

N-Oxidation: Over time, the pyridine nitrogen can oxidize to the N-oxide, particularly in the presence of light and air.[1]

-

Protocol: Protect from light (amber vials).[1]

-

Emergency Protocols

| Scenario | Immediate Action | Technical Rationale |

| Skin Contact | Wash with soap and water for 15 min.[1] Do NOT use ethanol.[1] | Ethanol increases skin permeability, potentially accelerating absorption of the thiophene moiety.[1] |

| Eye Contact | Flush with saline/water for 15 min.[1] Lift eyelids.[1] | Pyridine bases are caustic; immediate dilution prevents corneal opacity.[1] |

| Spill (Solid) | Wet-wipe method.[1] Do not dry sweep.[1] | Prevents aerosolization of the sensitizing dust.[1] |

| Spill (Solution) | Absorb with vermiculite.[1] Dispose as hazardous waste.[1] | Prevents flammability (if organic solvent) and environmental leaching.[1] |

Waste Disposal

-

Aqueous Waste: Do not pour down the drain.[1][8] Pyridine derivatives are toxic to aquatic life.[1][7] Collect in "Aqueous Basic" waste streams.

-

Solid Waste: Silica gel from purification contains trapped compound and Palladium residues.[1] Dispose of as "Solid Hazardous Waste" (heavy metal contamination).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7510, 3-Pyridinemethanol. Retrieved from [Link]

-

Dansette, P. M., & Mansuy, D. (2002). Metabolism of Thiophene-Containing Drugs: Formation of Reactive Metabolites and Toxicological Implications.[1] In Bioactivation of Heterocycles.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1]

Sources

- 1. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (5-(thiophen-3-yl)pyridin-3-yl)methanol [infochems.co.kr]

- 3. 21314-77-2 | Pyridin-3-yl(thiophen-2-yl)methanol - AiFChem [aifchem.com]

- 4. 393861-00-2|(5-(Thiophen-2-yl)pyridin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 5. (5-Methylpyridin-3-yl)methanol | C7H9NO | CID 11962777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. capotchem.com [capotchem.com]

- 7. methanex.com [methanex.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. chinesechemsoc.org [chinesechemsoc.org]

Application Note: High-Efficiency Synthesis of (5-(Thiophen-3-yl)pyridin-3-yl)methanol via Suzuki-Miyaura Coupling

[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (5-(Thiophen-3-yl)pyridin-3-yl)methanol (CAS: 223563-61-9).[1] This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors where the pyridine-thiophene biaryl system functions as a hinge binder or hydrophobic core.[1]

The synthesis utilizes a Suzuki-Miyaura cross-coupling between (5-bromopyridin-3-yl)methanol and 3-thiopheneboronic acid.[1] While conceptually straightforward, this specific coupling presents challenges typical of heteroaryl-heteroaryl systems: catalyst deactivation by heteroatoms (N, S), protodeboronation of the thiophene moiety, and solubility issues of the polar alcohol.[1] This guide provides an optimized method using Pd(dppf)Cl₂[1][2]·DCM as the catalyst, ensuring high yields (>80%) and reproducibility.[1]

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the biaryl bond.[1] The strategic choice involves coupling a pyridinyl halide with a thiophenyl boronic acid .[1]

Strategic Rationale:

-

Electrophile Selection: (5-Bromopyridin-3-yl)methanol is chosen over the chloropyridine due to the higher reactivity of the C-Br bond in oxidative addition, which is crucial when the pyridine ring is electron-deficient.[1]

-

Nucleophile Selection: 3-Thiopheneboronic acid is used.[1] While thiophene boronic acids are prone to protodeboronation, they are generally more stable than pyridyl boronic acids, which rapidly hydrolyze or deborylate under aqueous basic conditions.[1]

-

Functional Group Tolerance: The primary alcohol is left unprotected.[1] Under the mild carbonate conditions of the Suzuki reaction, the free hydroxyl group does not interfere, saving two synthetic steps (protection/deprotection).[1]

Reaction Pathway Diagram[1][3][4]

Figure 1: Mechanistic pathway for the Suzuki coupling of pyridine and thiophene moieties.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Amount (Example) | Role |

| (5-Bromopyridin-3-yl)methanol | 188.02 | 1.0 | 1.88 g (10 mmol) | Electrophile |

| 3-Thiopheneboronic acid | 127.96 | 1.2 | 1.54 g (12 mmol) | Nucleophile |

| Pd(dppf)Cl₂[1]·CH₂Cl₂ | 816.64 | 0.05 | 408 mg (0.5 mmol) | Catalyst |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 15 mL (2M aq.) | Base |

| 1,4-Dioxane | - | - | 40 mL | Solvent |

Expert Insight: The use of Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium dichloride) is critical.[1] Monodentate phosphine ligands (like PPh₃) are often displaced by the chelating nitrogen of the pyridine or sulfur of the thiophene, leading to catalyst death.[1] The bidentate dppf ligand creates a wide bite angle that stabilizes the Pd center against such poisoning [1, 2].[1]

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with (5-bromopyridin-3-yl)methanol (1.88 g) and 3-thiopheneboronic acid (1.54 g).

-

Add 1,4-Dioxane (40 mL).

-

Critical Step: Degas the solution. Sparge with nitrogen or argon gas for 15 minutes.[1] Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.[1]

Step 2: Catalyst & Base Addition

-

Add the Pd(dppf)Cl₂[1]·CH₂Cl₂ catalyst (408 mg) to the stirring solution.[1]

-

Add the degassed 2M Na₂CO₃ aqueous solution (15 mL).

-

The mixture will turn a dark orange/red color.[1]

Step 3: Reaction

-

Heat the reaction mixture to 90°C in an oil bath.

-

Monitor via LC-MS or TLC (Eluent: 5% MeOH in DCM).[1]

Step 4: Workup & Purification [1][5]

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (100 mL) and water (50 mL).

-

Separate the layers.[1][3] Extract the aqueous layer twice with Ethyl Acetate (2 x 50 mL).[1]

-

Solubility Note: The product contains a pyridine nitrogen and an alcohol, making it moderately polar.[1] Ensure thorough extraction.

-

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Flash column chromatography on silica gel.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification process.

Optimization & Troubleshooting

Managing Protodeboronation

Thiophene boronic acids are electron-rich and susceptible to hydrolytic deboronation (losing the B(OH)₂ group) before coupling occurs.[1]

-

Symptom: LCMS shows thiophene mass and unreacted bromide.[1]

-

Solution:

Catalyst Scavenging (Pharma Requirement)

For drug development applications, residual Palladium must be removed.[1]

-

Protocol: After workup, treat the organic phase with SiliaMetS® Thiol or activated charcoal (10 wt% relative to product) for 1 hour at 50°C before filtration and concentration. This typically reduces Pd content to <20 ppm.[1]

Analytical Data Validation

Safety & Handling

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Billingsley, K., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.[1] Link[1]

-

Molander, G. A., & Ellis, N. (2002).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1] Accounts of Chemical Research, 40(4), 275–286.[1] Link[1]

Application Note: High-Fidelity Sonogashira Coupling of Pyridine and Thiophene Scaffolds

Executive Summary

The cross-coupling of pyridine and thiophene moieties via the Sonogashira reaction is a cornerstone transformation in the synthesis of kinase inhibitors, organic semiconductors, and Smoothened receptor antagonists. However, this specific heterocyclic pairing presents a "perfect storm" of kinetic challenges: catalyst poisoning by the pyridine nitrogen and Glaser homocoupling promoted by thiophene-copper interactions.

This guide moves beyond generic textbook conditions, providing two field-validated protocols:

-

Protocol A (The Workhorse): A cost-effective Pd/Cu system optimized for sterically accessible 3-halopyridines.

-

Protocol B (The Precision System): A Copper-free, Buchwald-precatalyst system designed for difficult 2-halopyridines where catalyst deactivation is prevalent.

The Heterocyclic Challenge: Mechanistic Causality

To ensure reproducibility, one must understand the failure modes specific to these substrates.

The Pyridine "Sink" (Catalyst Poisoning)

The primary failure mode in pyridine coupling is the competitive binding of the pyridine nitrogen lone pair to the unsaturated Pd(0) or Pd(II) species.

-

Mechanism: Instead of the desired oxidative addition into the C-X bond, the pyridine nitrogen coordinates to the metal center (

-donation). -

Consequence: This forms a stable, catalytically inactive "resting state" complex, effectively removing the catalyst from the cycle. This is most acute in 2-halopyridines , where the nitrogen is proximal to the reaction site but sterically allows coordination.

The Thiophene/Copper Trap (Glaser Coupling)

Thiophenes are electron-rich, making their corresponding alkynes prone to oxidative homocoupling (Glaser coupling) in the presence of Copper(I) and trace oxygen.

-

Observation: The reaction mixture turns dark/green rapidly, and consumption of the alkyne occurs without product formation.

-

Solution: Strict anaerobic conditions or Copper-free methodologies (Protocol B).

Visualizing the Failure Pathways

The following diagram illustrates the standard catalytic cycle versus the specific "Death Loops" caused by pyridine and oxygen.

Figure 1: The Catalytic Cycle highlighting the specific "Death Loops" for pyridine substrates (N-binding) and thiophene alkynes (Glaser coupling).

Strategic Optimization Matrix

Select your protocol based on the electronic and steric nature of your pyridine substrate.

| Parameter | Protocol A: Standard (Pd/Cu) | Protocol B: Advanced (Cu-Free) |

| Primary Use Case | 3-Bromopyridine, 4-Bromopyridine | 2-Bromopyridine , Chloropyridines |

| Catalyst | XPhos Pd G3 (1-2 mol%) | |

| Co-Catalyst | CuI (2-5 mol%) | None (Avoids homocoupling) |

| Ligand | XPhos (Bulky, electron-rich) | |

| Base | ||

| Solvent | THF or DMF | 1,4-Dioxane or MeCN |

| Temp | 60°C - 80°C | 80°C - 100°C |

| Why? | Cheap, effective for non-chelating positions. | Bulky ligand prevents N-poisoning; Cu-free prevents Glaser. |

Validated Experimental Protocols

Protocol A: The "Workhorse" Method (Pd/Cu Mediated)

Recommended for: 3-halopyridines coupled with ethynylthiophenes.

Materials:

-

3-Bromopyridine (1.0 equiv)

-

2-Ethynylthiophene (1.1 equiv)

- (0.05 equiv)

-

CuI (0.05 equiv)[1]

-

Triethylamine (

) (3.0 equiv) -

Solvent: Anhydrous THF (degassed)

Step-by-Step Workflow:

-

Degassing (CRITICAL): Sonogashira requires strict oxygen exclusion to prevent Cu-mediated homocoupling.[2] Sparge the THF with Argon for at least 15 minutes prior to use.

-

Catalyst Charge: In a glovebox or under active Argon flow, add

and CuI to a reaction vial. -

Substrate Addition: Add the 3-bromopyridine and degassed THF. Stir until the catalyst is partially dissolved (yellow/orange suspension).

-

Base Addition: Add

via syringe. -

Alkyne Addition: Add 2-ethynylthiophene last.

-

Note: If the reaction turns black immediately, oxygen ingress has occurred.

-

-

Reaction: Seal and heat to 60°C for 4-12 hours.

-

Workup: Filter through a Celite pad to remove Pd/Cu residues. Wash with EtOAc.[3][4] Concentrate and purify via silica gel chromatography.

Protocol B: The "Precision" Method (Copper-Free / Buchwald G3)

Recommended for: 2-halopyridines (high poisoning risk) or valuable alkyne substrates.

Rationale: This protocol uses XPhos Pd G3 , a precatalyst that rapidly generates the active

Materials:

-

2-Bromopyridine (1.0 equiv)

-

3-Ethynylthiophene (1.2 equiv)

-

XPhos Pd G3 (0.02 equiv / 2 mol%)

-

Base:

(2.0 equiv, anhydrous) -

Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Workflow:

Figure 2: Workflow for the moisture-sensitive, high-performance Protocol B.

-

Solids Charge: To a reaction vial equipped with a stir bar, add XPhos Pd G3,

, and 2-bromopyridine (if solid). -

Atmosphere Exchange: Cap the vial. Evacuate and backfill with Argon three times.[4] This is crucial for the precatalyst activation.

-

Liquid Addition: Inject anhydrous, degassed 1,4-Dioxane.

-

Alkyne Addition: Inject the ethynylthiophene.

-

Thermal Activation: Place in a pre-heated block at 80°C.

-

Visual Check: The reaction should transition from off-white to a clear/amber solution. A black precipitate indicates catalyst decomposition (Pd black formation).

-

-

Monitoring: Monitor by LCMS. The reaction is typically faster than Protocol A (1-4 hours).

-

Workup: Dilute with EtOAc, wash with water (to remove inorganic salts), dry over

, and concentrate.

Troubleshooting & Quality Control

| Observation | Diagnosis | Corrective Action |

| Rapid black precipitation | Catalyst decomposition ("Pd Black"). | Ligand insufficient to stabilize Pd. Switch to Protocol B (XPhos) or increase ligand:Pd ratio to 4:1. |

| Green/Blue reaction mixture | Oxidative Glaser coupling. | Oxygen leak. Regas solvents.[4] If persistent, switch to Protocol B (Cu-Free) . |

| No conversion (2-Pyridine) | Catalyst poisoning by N-coordination. | Use bulky ligands (XPhos, JohnPhos) to sterically block N-binding. |

| Homocoupling product >10% | Alkyne dimerization. | Add alkyne slowly (syringe pump) over 1 hour to keep concentration low relative to the aryl halide. |

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[5][6] Chemical Reviews, 107(3), 874–922. Link

-

Bruno, N. C., et al. (2013). Buchwald Precatalysts: Design and Applications in Palladium-Catalyzed Cross-Coupling. Chemical Science, 4, 916-920. Link

-

Gelators, M., et al. (2020).[7][8] Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation.[8] Organic Letters, 22(13), 4938–4943. Link

-

BenchChem Technical Support. (2025). Troubleshooting Guide: Preventing Homocoupling in Sonogashira Reactions. Link

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. kbfi.ee [kbfi.ee]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. depts.washington.edu [depts.washington.edu]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]

(5-(Thiophen-3-yl)pyridin-3-yl)methanol in p38 MAPK inhibitor design

Application Note: Leveraging (5-(Thiophen-3-yl)pyridin-3-yl)methanol Scaffolds in p38 MAPK Inhibitor Design

Executive Summary & Rational Design

The molecule (5-(Thiophen-3-yl)pyridin-3-yl)methanol represents a "privileged scaffold" in kinase inhibitor discovery, particularly for p38 Mitogen-Activated Protein Kinase (MAPK) . This fragment functions as a core pharmacophore for Type I ATP-competitive inhibitors .

In the context of p38

-

Hinge Binding (Pyridine): The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, interacting with the backbone amide of Met109 in the p38 hinge region.

-

Hydrophobic Occupancy (Thiophene): The thiophen-3-yl moiety extends into the hydrophobic pocket behind the gatekeeper residue (Thr106 ), providing van der Waals contacts that improve potency and selectivity over other kinases with larger gatekeepers.

-

Solvent Vector (Methanol): The C3-hydroxymethyl group serves as a versatile "exit vector." It points towards the solvent-exposed region, allowing for the attachment of solubilizing groups (e.g., morpholines, piperazines) essential for improving DMPK properties without disrupting the core binding mode.

Structural Biology & Binding Mode Visualization

Understanding the spatial arrangement is prerequisite to synthesis. The diagram below illustrates the pharmacophoric mapping of the scaffold within the ATP-binding pocket.

Figure 1: Pharmacophore map showing the pyridine-hinge interaction and the thiophene moiety exploiting the hydrophobic pocket adjacent to the gatekeeper Thr106.

Protocol 1: Synthetic Route (Suzuki-Miyaura Coupling)

The most robust method to construct this bi-heteroaryl scaffold is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This protocol is optimized for gram-scale synthesis.

Reaction Scheme: 5-bromopyridin-3-yl)methanol + Thiophen-3-ylboronic acid → Product

Reagents & Materials:

-

Substrate A: (5-bromopyridin-3-yl)methanol (1.0 eq)

-

Substrate B: Thiophen-3-ylboronic acid (1.2 eq)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 5 mol%)

-

Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Preparation: In a generic pressure vial or round-bottom flask, dissolve (5-bromopyridin-3-yl)methanol (1.0 g, 5.3 mmol) in 1,4-Dioxane (15 mL).

-

Activation: Add Thiophen-3-ylboronic acid (0.81 g, 6.4 mmol) and 2.0 M Na₂CO₃ (8.0 mL).

-

Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Catalysis: Add Pd(dppf)Cl₂ (216 mg, 0.26 mmol). Seal the vessel immediately.

-

Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS (Target Mass: ~206.06 Da [M+H]+).

-

Work-up:

-

Cool to room temperature.

-

Filter through a Celite pad to remove Palladium black; wash with Ethyl Acetate.

-

Partition the filtrate between Ethyl Acetate and Water. Wash organic layer with Brine.

-

Dry over MgSO₄ and concentrate in vacuo.

-

-

Purification: Flash Column Chromatography (SiO₂).

-

Eluent: 0–5% Methanol in Dichloromethane (DCM). The alcohol group makes the product polar; ensure slow gradient.

-

Yield Expectation: 75–85% as an off-white solid.

Protocol 2: Biochemical Potency Assay (TR-FRET)

To validate the affinity of the synthesized scaffold, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended. This method is superior to standard ELISA for HTS due to fewer wash steps and higher Z' factors.

Assay Principle: Competition between the inhibitor and a fluorescent tracer (Alexa Fluor® 647-labeled ATP competitive inhibitor) for binding to the p38

Materials:

-

Enzyme: Recombinant human p38

(GST-tagged or His-tagged). -

Tracer: LanthaScreen™ Eu-Kinase Tracer 199 (Invitrogen/ThermoFisher).

-

Antibody: Eu-labeled anti-GST or anti-His antibody.

-

Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Experimental Workflow:

-

Compound Prep: Prepare a 10-point dose-response curve of the inhibitor in DMSO (Top concentration 10 µM, 3-fold dilution).

-

Plate Setup: Transfer 50 nL of compound to a 384-well low-volume white plate (acoustic dispensing preferred).

-

Enzyme/Antibody Mix: Add 5 µL of p38

(5 nM final) + Eu-Antibody (2 nM final) mixture. Incubate 15 mins at RT. -

Tracer Addition: Add 5 µL of Tracer 199 (Concentration =

of tracer, typically ~10–20 nM). -

Equilibration: Incubate for 60 minutes at Room Temperature in the dark.

-

Detection: Read on a multimode plate reader (e.g., EnVision, PHERAstar).

-

Excitation: 337 nm

-

Emission 1 (Donor): 620 nm

-

Emission 2 (Acceptor): 665 nm

-

-

Data Analysis: Calculate TR-FRET Ratio (Em665/Em620). Plot % Inhibition vs. Log[Compound] to determine IC₅₀.

Protocol 3: Cellular Efficacy (LPS-induced TNF- )

Inhibition of the kinase in vitro does not guarantee cellular permeability. The THP-1 Monocyte Challenge is the "Gold Standard" functional assay for p38 inhibitors, as p38 directly regulates TNF-

Cell Line: THP-1 (Human monocytic leukemia cells).

Workflow Diagram:

Figure 2: Workflow for the THP-1 cellular challenge assay.

Detailed Procedure:

-

Seeding: Plate THP-1 cells at

cells/well in 96-well plates using RPMI-1640 + 10% FBS.-

Note: Some protocols use PMA (10-50 ng/mL) to differentiate into macrophages for 24h prior, but undifferentiated monocytes respond robustly to LPS for p38 screening.

-

-

Treatment: Add the inhibitor (from DMSO stock) to cells. Ensure final DMSO < 0.5%.

-

Incubation: Incubate for 1 hour at 37°C/5% CO₂. This allows the drug to permeate the membrane and bind p38.

-

Stimulation: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 1 µg/mL .

-

Production Phase: Incubate for 4 hours . (TNF-

mRNA peaks at 2h; protein secretion peaks at 4h). -

Harvest: Centrifuge plate (1000 rpm, 5 min) to pellet cells. Collect cell-free supernatant.

-

Quantification: Analyze supernatant using a Human TNF-

ELISA kit (e.g., R&D Systems Duoset) or HTRF kit. -

Validation: Reference compound SB-203580 should yield an IC₅₀ of ~100–300 nM in this assay.

Data Summary & Optimization Strategy

| Parameter | Metric | Target Value | Rationale |

| Enzymatic Potency | IC₅₀ (p38 | < 50 nM | High affinity required to compete with intracellular ATP (mM range). |

| Cellular Potency | IC₅₀ (TNF- | < 500 nM | Accounts for membrane permeability and protein binding. |

| Selectivity | vs. JNK/ERK | > 50-fold | Avoids off-target toxicity; Thiophene aids this via gatekeeper interactions. |

| Solubility | Kinetic Sol. | > 50 µM | The methanol group is the starting point to improve this. |

Optimization of the Methanol "Handle": The primary utility of the (5-(Thiophen-3-yl)pyridin-3-yl)methanol scaffold is its capacity for evolution. The hydroxyl group is rarely the endpoint.

-

Oxidation → Amide Coupling: Convert –CH₂OH to –COOH, then couple with morpholine/piperazine to reach the solvent front.

-

Mesylation → Amination: Convert –CH₂OH to –CH₂-NH-R to introduce basicity for lysosomal trapping or solubility.

References

-

Laufer, S. A., et al. (2014). Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. Journal of Medicinal Chemistry.

-

Vertex Pharmaceuticals. (2002). P38 MAPK Inhibitor BIRB 796 Structural Biology. PDB ID: 1KV2.[1]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Molecular Devices. (2021). Quantify TNFα secretion by THP-1-derived macrophages. Application Note.

-

Dhar, T. G. M., et al. (2007).[2] Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Support Center: Optimization of (5-(Thiophen-3-yl)pyridin-3-yl)methanol Synthesis

Ticket ID: #SYN-TPM-003 Status: Open Assigned Specialist: Senior Application Scientist Subject: Improving Yield & Purity Profiles for Thiophene-Pyridine Coupling[1]

Executive Summary

The synthesis of (5-(Thiophen-3-yl)pyridin-3-yl)methanol presents a classic "heteroaryl-heteroaryl" coupling challenge.[1] Researchers often encounter low yields due to three converging factors:

-

Protodeboronation: 3-Thiopheneboronic acid is prone to hydrolytic cleavage of the boron moiety before coupling occurs.[1]

-

Catalyst Poisoning: The sulfur atom in the thiophene ring can coordinate strongly to Palladium, deactivating the catalyst (Pd-S interaction).[1]

-

Solubility/Purification: The target molecule contains a basic pyridine nitrogen and a polar hydroxyl group, leading to significant streaking on silica gel and difficult extraction.[1]

This guide prioritizes a Two-Step Strategy (Route A) over the direct coupling of the alcohol (Route B). While Route B appears shorter, the free hydroxyl group often complicates the Suzuki coupling, and the polarity of the starting material makes monitoring difficult. Route A (coupling on the ester followed by reduction) consistently delivers higher overall yields.[1]

Visual Workflow: Synthetic Pathways

The following diagram outlines the recommended logic flow. Route A is the "High-Yield" pathway; Route B is the "Rapid" pathway but often requires stricter optimization.[1]

Figure 1: Strategic decision map comparing the Ester-Intermediate Route (A) vs. Direct Alcohol Coupling (B).

Module 1: The Cross-Coupling (The Critical Step)

Objective: Maximize conversion of the bromide to the biaryl ester while suppressing protodeboronation of the thiophene.

The "Thiophene Problem" & Solution

Thiophene boronic acids are notoriously unstable under basic, aqueous conditions at high temperatures.[1] If your boronic acid is disappearing but no product is forming, it is likely turning into thiophene (protodeboronation).

Protocol: Optimized Suzuki-Miyaura Coupling

| Parameter | Recommendation | Scientific Rationale |

| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | The ferrocenyl ligand is bidentate and bulky, preventing the formation of inactive Pd-Sulfur complexes better than Pd(PPh₃)₄.[1] Alternatively, use XPhos Pd G3 for difficult cases.[1] |

| Base | K₃PO₄ (2.0 - 3.0 equiv) | Potassium phosphate is milder than Na₂CO₃ and less likely to accelerate protodeboronation while still activating the boronic acid.[1] |

| Solvent | DME / H₂O (4:1) or 1,4-Dioxane / H₂O | Ethereal solvents solubilize the organic reactants well.[1] A small amount of water is required for the transmetallation step.[1] |

| Temperature | 80°C - 90°C | High enough to drive the reaction, but avoid boiling water temps (100°C+) to spare the boronic acid.[1] |

| Reagent Ratio | 1.2 - 1.5 equiv of Boronic Acid | Excess boronic acid is mandatory to account for the portion that will inevitably decompose.[1] |

Step-by-Step Procedure (Route A - Ester Substrate):

-

Charge: In a reaction vial, combine Methyl 5-bromonicotinate (1.0 equiv), 3-Thiopheneboronic acid (1.3 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).[1]

-

Degas: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen causes homocoupling and catalyst death.[1]

-

Solvent: Add degassed DME and 2M aqueous K₃PO₄ (volume ratio 4:1).

-

React: Heat to 85°C with vigorous stirring for 4–12 hours. Monitor by TLC/LCMS.[1]

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

-

Purification: Flash chromatography (Hexanes/EtOAc). The ester intermediate is much easier to purify than the final alcohol.[1]

Module 2: The Reduction Step

Objective: Cleanly convert the ester to the alcohol without over-reduction or difficult aluminum emulsions.

Option 1: Sodium Borohydride (Safer, Recommended)

-

Reagents: NaBH₄ (4.0 equiv), MeOH (solvent).

-

Procedure: Dissolve the ester intermediate in MeOH (0.1 M). Cool to 0°C. Add NaBH₄ portion-wise (gas evolution!). Warm to RT and stir for 2–4 hours.

-

Optimization: If the reaction is sluggish, add CaCl₂ (2.0 equiv) to generate Ca(BH₄)₂, a more potent reducing agent, or reflux gently.

-

Quench: Quench with saturated NH₄Cl. Evaporate MeOH, extract with DCM.

Option 2: Lithium Aluminum Hydride (LAH) (Stronger)

-

Use Case: If NaBH₄ fails to fully reduce the ester.[1]

-

Critical Workup (Fieser Method): To avoid the "gray sludge" emulsion:

Module 3: Purification & Isolation (The "Sticky" Product)

The final product, (5-(Thiophen-3-yl)pyridin-3-yl)methanol , is amphoteric and polar.[1]

Troubleshooting Silica Streaking: If your product smears from Rf 0.1 to 0.5 on TLC, the pyridine nitrogen is interacting with the acidic silanols on the silica gel.[1]

-

The Fix: Pre-treat your silica column or add a modifier to your eluent.[1]

-

Eluent System: DCM / MeOH (95:5 to 90:10).[1]

-

Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.[1] This blocks the acidic sites on the silica.[1]

-

Alternative: Use Alumina (Neutral) instead of silica gel for chromatography.[1]

Frequently Asked Questions (FAQ)

Q1: My boronic acid is consumed immediately, but the yield is <20%. What happened? A: You are experiencing rapid protodeboronation.[1][2] The thiophene ring loses the -B(OH)₂ group before it can find the Palladium.[1]

-

Fix: Switch to anhydrous conditions . Use CsF (Cesium Fluoride) as the base in dry Dioxane at 100°C. The lack of water slows down the hydrolytic deboronation pathway.

Q2: Can I use the commercially available 5-bromo-3-pyridinemethanol directly? A: Yes, but the free hydroxyl group can coordinate to the Boron, forming a boronate ester that is less reactive.[1]

-

Fix: If you must use this route, use 3.0 equiv of base (to account for the deprotonation of the alcohol) and run the reaction longer.

Q3: The product is trapped in the aqueous layer during extraction. A: Pyridine methanols have high water solubility.[1]

-

Fix: Do not use simple water washes.[1] Use brine (saturated NaCl) to "salt out" the organic product.[1] Perform multiple extractions (3x) with DCM or Chloroform/Isopropanol (3:1) , which is a stronger extraction solvent system than EtOAc.

References

-

Suzuki-Miyaura Coupling Mechanism & Optimization: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [4]

-

Protodeboronation of Heteroaryl Boronic Acids: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids.

-

Purification of Pyridine Derivatives: Li, J. J. (Ed.).[1][2][5][6][7][8] (2011).[1] Name Reactions for Homologation, Part I (Pressing challenges in pyridine synthesis).

-

Reduction of Pyridine Esters: Setliff, F. L. (1970). Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters.

Sources

- 1. JPS60132959A - Preparation of pyridinemethanol - Google Patents [patents.google.com]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. ncert.nic.in [ncert.nic.in]

- 6. An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Suzuki Coupling [organic-chemistry.org]

addressing poor solubility of (5-(Thiophen-3-yl)pyridin-3-yl)methanol in assays

Topic: (5-(Thiophen-3-yl)pyridin-3-yl)methanol CAS: 393861-00-2 Document ID: TS-SOL-TPM-05

Introduction: The "Biaryl Stack" Challenge

Welcome. If you are reading this, you are likely observing inconsistent assay data—variable IC50s, "flat" dose-response curves, or visible precipitation in your wells.

As a Senior Application Scientist, I see this specific profile often. You are working with a heteroaryl-methanol . While the hydroxymethyl group (-CH2OH) suggests polarity, the core structure—a pyridine ring coupled to a thiophene—creates a flat, lipophilic "biaryl" system.

The Mechanism of Failure: At physiological pH (7.4), the pyridine nitrogen (pKa ~4.8) is uncharged. The molecule is essentially a flat, hydrophobic slab. In aqueous buffers, these slabs stack like plates (π-π stacking), overcoming the weak solvation provided by the single alcohol group. This leads to micro-aggregates that inhibit enzymes non-specifically or simply crash out of solution.

This guide provides the protocols to disrupt this stacking and stabilize the monomeric form in your assay.

Part 1: The Golden Rules of Stock Preparation

Before you blame the buffer, look at your DMSO stock. This molecule is hygroscopic (water-attracting).

FAQ: Why won't my "fresh" powder dissolve in DMSO?

A: If your DMSO is old, it has absorbed atmospheric water. This compound requires anhydrous DMSO. Even 1% water in DMSO can significantly reduce the saturation limit of this biaryl system.

Protocol 1: The "20mM Standard" Stock Prep

Do not attempt 100mM stocks for this compound. The thermodynamic solubility limit is often breached, creating "seed crystals" that trigger precipitation later.

-

Weighing: Weigh the solid into a glass vial (avoid plastic microfuge tubes for long-term storage; plasticizers can leach).

-

Solvent: Add anhydrous DMSO (Grade: ≥99.9%, water <0.005%) to achieve 20 mM .

-

Disruption: Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath at 35°C for 10 minutes. The heat breaks the crystal lattice energy of the biaryl stacking.

-

Storage: Aliquot immediately into single-use vials. Store at -20°C. Never freeze-thaw more than 3 times.

Part 2: The "Crash-Out" & Dilution Strategy

The most common error is "shock dilution"—pipetting 100% DMSO stock directly into 100% aqueous buffer. This causes a rapid polarity shift, forcing the compound to precipitate before it can disperse.

The Solution: Intermediate Dilution (Step-Down)

We must lower the DMSO concentration gradually to allow the hydration shell to form around the hydroxymethyl group.

Table 1: Recommended Dilution Scheme for 100µM Assay Final

| Step | Source | Solvent / Buffer | Dilution Factor | Final Conc.[1] | DMSO % | State |

| 1 | 20 mM Stock | 100% DMSO | - | 20 mM | 100% | Soluble |

| 2 | Step 1 | Assay Buffer + 10% DMSO | 1:20 | 1 mM | 14.5% | Metastable |

| 3 | Step 2 | Assay Buffer (No DMSO) | 1:10 | 100 µM | ~1.5% | Stable |

Note: If your assay cannot tolerate 1.5% DMSO, you must use the Excipient Protocol in Part 4.

Part 3: pH Manipulation (The Pyridine Switch)

FAQ: Will changing the pH help?

A: Yes, but only if your assay tolerates acidity. The pyridine nitrogen has a calculated pKa of approximately 4.8 .

-

pH 7.4: Neutral (Hydrophobic) -> Low Solubility

-

pH 4.5: Protonated (Cationic) -> High Solubility

Action: If you are running a binding assay or an enzyme assay that functions at lower pH (e.g., lysosomal enzymes, cathepsins), buffer at pH 5.0 - 5.5 . This will protonate ~20-40% of the population, significantly aiding solubility without requiring harsh surfactants.

Part 4: Advanced Formulation (Excipients)

If you are running a cell-based assay at pH 7.4 and cannot exceed 0.5% DMSO, you need a "molecular chaperone."

The Carrier: Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins form a "bucket" around the hydrophobic biaryl core, leaving the polar hydroxymethyl group exposed to the water.

Protocol 2: Cyclodextrin Complexation

-

Prepare a 20% (w/v) HP-β-CD stock solution in your assay buffer (filter sterilized).

-

Intermediate Step: Instead of diluting your DMSO stock into plain buffer (as in Part 2), dilute it into the 20% HP-β-CD solution.

-

Incubate: Shake at 500 rpm for 30 minutes at Room Temp. This allows the compound to enter the cyclodextrin cavity.

-

Final Dilution: Dilute this complex into your final assay wells.

-

Result: The compound remains solubilized even at low DMSO concentrations.

-

Part 5: Troubleshooting Logic & Visualization

Workflow Visualization

The following diagram illustrates the decision process for stabilizing this specific compound.

Figure 1: Decision tree for troubleshooting solubility of (5-(Thiophen-3-yl)pyridin-3-yl)methanol.

Mechanism of Action Diagram

Understanding why the intermediate dilution works is critical for reproducibility.

Figure 2: Comparison of "Shock Dilution" vs. "Intermediate Solvation" pathways.

References

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

-

PubChem. (2024).[3][4] Compound Summary: (5-(Thiophen-3-yl)pyridin-3-yl)methanol. National Library of Medicine.

Sources

overcoming resistance in cancer cell lines with thiophene-based inhibitors

Welcome to the Thiophene Therapeutics Technical Support Hub.

Status: Operational | Tier: Advanced Application Support Subject: Troubleshooting Resistance Profiles in Thiophene-Based Small Molecule Inhibitors Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Thiophene Scaffold & Resistance

You are likely working with thiophene derivatives (e.g., thienopyrimidines, benzo[b]thiophenes) because of their bioisosteric similarity to the phenyl rings found in many ATP-competitive inhibitors. Their sulfur atom offers unique electronic properties that enhance binding affinity to kinase hinges (like VEGFR, EGFR) or the colchicine-binding site of tubulin.

However, users frequently report "loss of potency" in cell lines after extended passage. This guide distinguishes between pseudo-resistance (solubility/stability issues) and biological resistance (efflux, mutation, bypass) and provides actionable protocols to overcome them.

Module 1: Pre-Experiment Troubleshooting (Pseudo-Resistance)

Issue: "My IC50 values are inconsistent or artificially high." Diagnosis: Thiophene derivatives are highly lipophilic. Poor solubility mimics resistance.

Q: I see precipitation in my cell culture media. How do I fix this? A: Thiophenes often crash out in aqueous media.

-

DMSO Limit: Ensure your final DMSO concentration is <0.5% but consistent across all wells.

-

Pre-dilution Step: Do not pipette directly from 100% DMSO stock to media. Perform an intermediate dilution in PBS/BSA (0.1%) or use a "step-down" method.

-

Carrier Check: If in vivo or 3D culture, switch to hydroxypropyl-

-cyclodextrin (HP

Q: Is the compound degrading? A: Thiophene rings are generally stable, but the substituents (e.g., Schiff bases, esters) might hydrolyze.

-

Validation: Run an LC-MS of your stock solution stored at -20°C vs. a fresh aliquot. If the peak area differs by >5%, re-synthesize or re-purchase.

Module 2: Profiling Biological Resistance

Issue: "The compound is soluble, but the cells are growing." Diagnosis: You must triage between Pump-Mediated , Target-Mediated , or Bypass resistance.

Workflow Visualization: The Resistance Decision Tree

Protocol 1: The Efflux Reversal Assay

Purpose: To determine if your thiophene is a substrate for P-glycoprotein (P-gp/ABCB1), a common issue for this scaffold [1].

-

Seed Cells: Plate resistant cells (e.g., MCF-7/Adr or Taxol-resistant lines) at 5,000 cells/well.

-

Inhibitor Block: Treat half the plate with a non-toxic dose of Verapamil (5-10 µM) or Cyclosporin A (2 µM).

-

Thiophene Treatment: Add your thiophene inhibitor in a serial dilution.

-

Readout: Measure viability (MTT/CellTiter-Glo) after 72h.

-

Analysis: Calculate the Resistance Reversal Index (RRI).

-

Result: If RRI > 3.0, your compound is being pumped out. You need to modify the structure (reduce basicity) or use nanoparticles [2].

-

Module 3: Overcoming Target Mutation (The "Gatekeeper" Problem)

Issue: "My thienopyrimidine works on Wild Type EGFR but fails on T790M mutants." Mechanism: The T790M mutation increases ATP affinity and creates steric hindrance, preventing reversible inhibitors from binding.

Q: How do I design around T790M? A: You must switch to an irreversible binding mode .

-

Strategy: Append an acrylamide Michael acceptor to the thiophene scaffold (usually at the C-6 or C-7 position of a fused ring). This allows the drug to form a covalent bond with Cysteine 797 (C797) in EGFR, bypassing the competition with ATP [3].

Data Comparison: Reversible vs. Irreversible Thiophenes

| Compound Type | Structure Feature | Target (Cell Line) | IC50 (nM) | Status |

| Gen 1 (Reversible) | Standard Thienopyrimidine | EGFR WT (A549) | 15 | Sensitive |

| EGFR T790M (H1975) | >5000 | Resistant | ||